Introduction: A Scaffold of Pharmacological Significance
Introduction: A Scaffold of Pharmacological Significance
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(Piperidin-4-yl)-1H-indazole
This guide provides a comprehensive technical overview of 1-(Piperidin-4-yl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and its role as a key scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.
1-(Piperidin-4-yl)-1H-indazole (CAS No. 170438-69-4) is a bicyclic aromatic compound featuring an indazole nucleus linked via a nitrogen-carbon bond to a piperidine ring.[1] The indazole moiety, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, known to be a core component in compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3][4] The 1H-indazole tautomer is generally the most thermodynamically stable form.[5]
The addition of the piperidine moiety is a common strategy in medicinal chemistry to enhance physicochemical properties.[6] It can improve aqueous solubility, permeability, and bioavailability, crucial parameters for developing effective therapeutic agents.[6] The secondary amine of the piperidine ring also serves as a valuable synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).
Physicochemical and Structural Properties
A summary of the key identification and physicochemical properties for 1-(Piperidin-4-yl)-1H-indazole is presented below. It is important to note that while some data is experimentally derived, many physical properties are predicted through computational models.
| Property | Value | Source |
| CAS Number | 170438-69-4 | [1] |
| Molecular Formula | C₁₂H₁₅N₃ | [1][7] |
| Molecular Weight | 201.27 g/mol | [1][7] |
| Appearance | Off-white powder (Typical for related compounds) | [6] |
| Boiling Point | 356.3 ± 35.0 °C (Predicted) | [1] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 9.89 ± 0.10 (Predicted) | [1] |
| XLogP | 1.6 | [8] |
| Storage | 2–8 °C, Inert atmosphere (Nitrogen or Argon), Keep in dark place | [1][7] |
Synthesis and Purification
The synthesis of 1-(Piperidin-4-yl)-1H-indazole can be achieved through several established organic chemistry methodologies. A common and logical approach is the N-arylation of a protected piperidine derivative with an indazole salt, or more commonly, the N-alkylation of indazole with a suitable piperidine electrophile. The following workflow outlines a robust, two-step synthesis starting from indazole and 1-Boc-4-piperidone.
Logical Synthesis Workflow
The causality behind this experimental design is rooted in practicality and control. Using a Boc-protected piperidine is crucial to prevent side reactions, such as self-condensation or N-arylation of the piperidine nitrogen under basic conditions. The reductive amination is a high-yield, well-established method for forming C-N bonds. The final deprotection step under acidic conditions is typically clean and efficient.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-Butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate
-
To a solution of indazole (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Rationale: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of ketones, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate as a solid.
Step 2: Synthesis of 1-(Piperidin-4-yl)-1H-indazole (Final Product)
-
Dissolve the purified tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate (1.0 eq) in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used. Rationale: Strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Re-dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, which can be further purified by recrystallization or chromatography if necessary.
Spectroscopic Characterization
Accurate characterization is essential for structure validation. The expected spectroscopic data for 1-(Piperidin-4-yl)-1H-indazole are outlined below.
¹H NMR Spectroscopy
The proton NMR spectrum provides a distinct fingerprint of the molecule.
-
Indazole Aromatic Protons (4H): Expect signals in the range of δ 7.0-8.2 ppm. The proton at the 3-position of the indazole ring will likely appear as a singlet, while the others will show doublet or triplet multiplicity due to ortho- and meta-coupling.[9]
-
Piperidine CH-N Proton (1H): The methine proton at the C4 position of the piperidine ring, adjacent to the indazole nitrogen, will likely appear as a multiplet around δ 4.2-4.8 ppm.
-
Piperidine CH₂ Protons (8H): The four methylene groups on the piperidine ring will appear as complex multiplets in the aliphatic region, typically between δ 1.8-3.5 ppm.[10]
-
Piperidine NH Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration, typically observed between δ 1.5-3.0 ppm (or may exchange with D₂O).
¹³C NMR Spectroscopy
The carbon NMR spectrum should show 10 distinct signals (assuming C₂ symmetry in the piperidine ring relative to the indazole plane is not perfect).
-
Indazole Carbons: Six signals are expected in the aromatic region (δ 110-145 ppm).[9]
-
Piperidine Carbons: Four signals are expected in the aliphatic region (δ 30-60 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used for exact mass determination.
-
Expected Ion: For electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 202.1339.[8]
Chemical Reactivity and Derivatization
The 1-(Piperidin-4-yl)-1H-indazole scaffold possesses two primary sites for chemical modification, making it an excellent starting point for generating analogs in drug discovery programs.
The most accessible and commonly exploited reactive site is the secondary amine of the piperidine ring. It readily undergoes N-acylation, N-alkylation, N-sulfonylation, and reductive amination reactions.
Experimental Protocol: N-Acylation
This protocol provides a self-validating system for synthesizing amide derivatives, a common modification in medicinal chemistry.
-
Dissolve 1-(Piperidin-4-yl)-1H-indazole (1.0 eq) in a suitable aprotic solvent like DCM or DMF (~0.2 M).
-
Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to act as a proton scavenger.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HBTU or CDI) (1.1 eq) dropwise. Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.
-
Allow the reaction to stir, warming to room temperature over several hours to overnight.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylated derivative by flash column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The 1-(Piperidin-4-yl)-1H-indazole scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapeutics. The indazole ring often acts as a hinge-binding motif in ATP-competitive inhibitors, while the piperidine provides a vector for targeting solvent-exposed regions of the protein, allowing for modulation of potency and selectivity.
| Derivative Class | Target/Activity | Example IC₅₀ | Source |
| 1H-Indazole-3-carboxamides | PARP-1 Inhibition | IC₅₀ = 6.8 µM for an analog | [11] |
| 3,5-Disubstituted Indazoles | Akt Kinase Inhibition | Evaluated at 10 µM | [12] |
| 3-(Pyrazin-2-yl)-1H-indazoles | pan-Pim Kinase Inhibition | IC₅₀ = 0.4 nM (Pim-1) for an analog | [3] |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazoles | Anti-inflammatory (NO, TNF-α) | IC₅₀ = 0.86 µM (NO) for an analog | [13] |
The synthesis of diverse libraries based on this core has led to the identification of potent inhibitors for various targets, underscoring its value and versatility for drug development professionals.[3][11][12]
Conclusion
1-(Piperidin-4-yl)-1H-indazole is a well-defined chemical entity with predictable reactivity and favorable physicochemical properties for drug development. Its straightforward synthesis and the presence of multiple functionalization points make it an exceptionally valuable scaffold for medicinal chemistry. The proven success of its derivatives in targeting key biological pathways ensures that this core will remain a subject of intense research and development in the pharmaceutical industry.
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